7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It has a molecular weight of 225.04 . The compound is a solid and its color ranges from pale-yellow to yellow-brown to brown .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with emphasis on the ecological impact of the methods and on the mechanistic aspects .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at 2-8°C . .Scientific Research Applications
Synthesis and Characterization
7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde serves as a versatile building block in the synthesis of various heterocyclic compounds. Its utility stems from its reactivity, allowing for the formation of complex molecules with potential biological and catalytic applications. Research has focused on exploring the chemistry of related compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting the wide range of their coordination chemistry, spectroscopic properties, and potential in creating complex compounds with unique magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).
Biological Significance and Applications
The structural motif of this compound is integral in the development of heterocyclic N-oxide molecules, which have shown significant potential in organic synthesis, catalysis, and drug development. These compounds are utilized in creating metal complexes, designing catalysts for asymmetric synthesis, and forming the basis for medicinal compounds with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Contributions to Material Science
In the field of material science, the derivatives of this compound contribute to the development of optoelectronic materials. The incorporation of its structural analogs into π-extended conjugated systems has been vital for fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and materials for nonlinear optical applications. These developments underscore the compound's relevance beyond biological applications, extending into advanced material synthesis (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
Imidazopyridine, a closely related compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde may interact with a variety of biological targets.
Mode of Action
Related compounds such as imidazopyridines are known to interact with their targets through various mechanisms, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
Imidazopyridines, which share a similar structure, are known to influence a wide range of biochemical pathways due to their diverse applications in medicinal chemistry .
Result of Action
Given the wide range of applications of related imidazopyridines in medicinal chemistry , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
Safety and Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore environmentally benign synthetic strategies .
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPCMTQVWNFDFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C=O)C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743906 |
Source
|
Record name | 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019020-14-4 |
Source
|
Record name | 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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